molecular formula C20H21NO8 B3702723 Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B3702723
M. Wt: 403.4 g/mol
InChI Key: YIOMYOZGNNXNPA-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with a dimethyl ester group and an amide linkage to a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate typically involves a multi-step process:

    Formation of the Amide Linkage: The starting material, 2,3,4-trimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester in the presence of a base such as triethylamine to form the amide linkage.

    Esterification: The carboxylic acid groups are esterified using methanol and a catalytic amount of sulfuric acid or another suitable acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of trimethoxybenzoic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group can enhance binding affinity to certain proteins, while the ester groups may facilitate cellular uptake. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(2,4,5-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(3,4,5-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(2,3,4-trimethoxyphenyl)amino]benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate is unique due to the specific arrangement of the trimethoxybenzoyl group, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in the 2, 3, and 4 positions of the benzoyl ring can enhance its electron-donating properties, making it distinct from other similar compounds with different substitution patterns.

Properties

IUPAC Name

dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO8/c1-25-15-7-6-14(16(26-2)17(15)27-3)18(22)21-13-9-11(19(23)28-4)8-12(10-13)20(24)29-5/h6-10H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOMYOZGNNXNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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